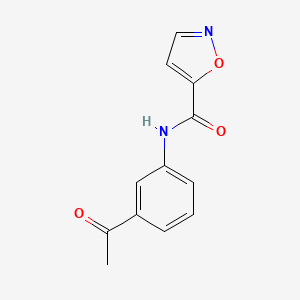

N-(3-acetylphenyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-acetylphenyl)isoxazole-5-carboxamide" is a member of the isoxazole class of compounds, which are known for their diverse biological activities. Isoxazole derivatives have been synthesized and evaluated for various pharmacological properties, including antiallergic, anti-inflammatory, and anticancer activities. These compounds are characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The specific compound , however, is not directly mentioned in the provided papers, but its structural relatives are discussed in the context of their synthesis and biological evaluation .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the formation of the isoxazole ring through cycloaddition reactions or other synthetic strategies. For example, the synthesis of 3-carboxyisoxazole compounds can be achieved by cycloaddition of carbethoxyformonitrile oxide to appropriate precursors, followed by hydrolysis . Similarly, the synthesis of N-phenyl-5-carboxamidyl isoxazoles involves chemical synthesis and subsequent evaluation for biological activity . The synthesis of related compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, involves refluxing appropriate precursors in dry acetone, followed by spectroscopic characterization and crystal structure determination .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring and various substituents that influence the compound's biological activity and physicochemical properties. Crystal structure analysis, as well as spectroscopic methods like NMR and FT-IR, are commonly used to determine the structure and confirm the identity of synthesized compounds . The crystal structure can reveal important features such as hydrogen bonding patterns and molecular conformations that are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The papers provided do not detail specific chemical reactions for "this compound," but they do discuss the biological evaluations of similar compounds, which can involve interactions with enzymes and other biological molecules . These interactions can be considered as chemical reactions in a biological context, where the isoxazole derivatives may inhibit or modulate the activity of their targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The Hansch/Free-Wilson model mentioned in one study suggests that physicochemical properties are taken into account when establishing structure-activity relationships . Additionally, the biological evaluation of these compounds often includes the determination of their inhibitory concentrations (IC50) against various cell lines or enzymes, which is a measure of their potency .

Scientific Research Applications

Anticancer Applications :

- A study by Shaw et al. (2012) explored isoxazole derivatives, specifically N-phenyl-5-carboxamidyl isoxazoles, for their anticancer activity. They found that one derivative, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, showed significant activity against colon cancer cells. It was observed to inhibit the phosphorylation of STAT3, indicating a novel pathway for chemotherapeutic action (Shaw et al., 2012).

- Wagner et al. (2020) synthesized novel derivatives of isoxazolo[4,5-e][1,2,4]triazepine, which demonstrated high anticarcinogenic activities against various cancer cell lines. These compounds, including 4-acetylamino-5-acetyl or 5-benzoyl 3-carboxamide, were found to be potential inhibitors of Protein Kinase C, an important target in cancer treatment (Wagner et al., 2020).

Synthesis and Chemical Properties :

- Kislyi et al. (2005) reported on the synthesis of 4-aminoisoxazoles, including derivatives like 5-benzoyl(acetyl)isoxazole-3-carboxamides. This study highlights the chemical processes involved in creating such compounds, which could have broader applications in pharmaceuticals and material sciences (Kislyi et al., 2005).

Other Applications :

- A study by Mallakpour & Rafiee (2007) explored the use of aromatic polyamides derived from isoxazole compounds in photoactive materials. They developed novel photoactive polyamides with high thermal stability and potential applications in materials science (Mallakpour & Rafiee, 2007).

- Pasunooti et al. (2015) utilized isoxazole-derived bidentate auxiliaries for Pd-catalyzed C(sp3)-H bond activation. This study demonstrates the application of isoxazole compounds in facilitating complex chemical reactions, which could have implications in synthetic chemistry (Pasunooti et al., 2015).

Mechanism of Action

Target of Action

N-(3-acetylphenyl)isoxazole-5-carboxamide, also known as N-(3-acetylphenyl)-1,2-oxazole-5-carboxamide, is a derivative of isoxazole, a five-membered heterocyclic moiety .

Mode of Action

It is known that isoxazole derivatives can have a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific interactions of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Isoxazole derivatives are known to have a wide range of biological activities and could potentially affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the specific biological activity of the compound.

Result of Action

It is known that isoxazole derivatives can exhibit a wide range of biological activities . The specific effects would depend on the specific biological activity of the compound.

properties

IUPAC Name |

N-(3-acetylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)9-3-2-4-10(7-9)14-12(16)11-5-6-13-17-11/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNRBALCLBNHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)